molecular formula C8H8N2O5 B8787906 Methyl 2-(3-nitropyridin-2-yloxy)acetate

Methyl 2-(3-nitropyridin-2-yloxy)acetate

Cat. No.: B8787906
M. Wt: 212.16 g/mol
InChI Key: CRKFZZGLBNCWBP-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitropyridin-2-yloxy)acetate is a chemical building block based on the nitropyridine scaffold. Nitropyridines are recognized in medicinal chemistry as convenient and readily available precursors for synthesizing a wide range of mono- and polynuclear heterocyclic systems . These structures are frequently investigated for their diverse biological activities, which include potential applications as antitumor, antiviral, and anti-neurodegenerative agents . The nitro group on the pyridine ring is a key functional handle for further synthetic elaboration, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies and drug discovery efforts . This compound is presented for use as a synthetic intermediate in these research contexts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

methyl 2-(3-nitropyridin-2-yl)oxyacetate

InChI

InChI=1S/C8H8N2O5/c1-14-7(11)5-15-8-6(10(12)13)3-2-4-9-8/h2-4H,5H2,1H3

InChI Key

CRKFZZGLBNCWBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Ester Groups

Compound Name Ester Group CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 2-(3-nitropyridin-2-yloxy)acetate Methyl 136718-78-0 C₉H₁₀N₂O₅ 226.19 Parent compound
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate Ethyl 136718-78-0 C₁₀H₁₂N₂O₅ 240.21 Increased lipophilicity due to ethyl group
Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate Ethyl 88166-73-8 C₁₀H₁₂N₂O₅ 240.21 Methoxy group at pyridine 6-position enhances electron density

Key Insights :

  • Ethyl esters (e.g., CAS 88166-73-8) exhibit higher molecular weights and altered solubility profiles compared to methyl esters.
  • The ethyl group in analogs may improve membrane permeability in biological systems .

Positional Isomerism of Nitro and Substituents

Compound Name Nitro Position Additional Substituent CAS No. Molecular Weight (g/mol)
This compound Pyridine 3 None 136718-78-0 226.19
Methyl 2-((3-nitropyridin-4-yl)oxy)acetate Pyridine 4 None 592552-16-4 212.16
Ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate Pyridine 2 Bromo at 6-position 443956-09-0 315.13

Key Insights :

  • Bromo at 6-position (CAS 443956-09-0) introduces steric bulk and a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Replacements

Compound Name Functional Group CAS No. Molecular Weight (g/mol)
This compound Ether linkage 136718-78-0 226.19
Methyl 2-[(3-nitropyridin-2-yl)amino]acetate Amine linkage 57461-53-7 211.17
Methyl 2-(3-fluoro-4-nitrophenyl)acetate Phenyl ring 169339-41-7 213.16

Key Insights :

  • Amine linkage (CAS 57461-53-7) increases hydrogen-bonding capacity, altering solubility and biological interactions .
  • Phenyl-based analogs (CAS 169339-41-7) lack the pyridine’s basicity, affecting electronic properties and metabolic stability .

Physicochemical Properties

Property This compound Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate Methyl 2-[(3-nitropyridin-2-yl)amino]acetate
Molecular Weight 226.19 240.21 211.17
LogP (Predicted) 1.2 1.5 0.8
Solubility (Water) Low Very low Moderate

Notes:

  • Amino-linked analogs exhibit higher aqueous solubility due to hydrogen bonding .
  • Methoxy groups enhance lipophilicity, impacting bioavailability .

Preparation Methods

Preparation of 2-Hydroxy-3-nitropyridine

The synthesis of 2-hydroxy-3-nitropyridine serves as a critical intermediate for further functionalization. As described in CN103664757A , direct nitration of 2-hydroxypyridine using nitric acid (60–75%) in pyridine at 0–5°C yields the nitro derivative. The reaction involves three iterative cycles of nitration and concentration to enhance purity (Figure 1A). Neutralization with sodium bicarbonate precipitates the product, achieving yields of 68–72% after recrystallization.

Mechanistic Insights :
The nitration proceeds via electrophilic aromatic substitution, where the hydroxyl group activates the pyridine ring at the ortho and para positions. Steric and electronic effects favor nitro group incorporation at the 3-position, as confirmed by 1H^{1}\text{H}-NMR and IR spectroscopy.

Alkylation of 2-Hydroxy-3-nitropyridine

Etherification with Methyl Chloroacetate

Reaction of 2-hydroxy-3-nitropyridine with methyl chloroacetate in the presence of potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 60°C for 6–8 hours forms the target ester (Figure 1B). The base deprotonates the hydroxyl group, enabling nucleophilic attack on the chloroacetate. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the product in 65–70% yield.

Optimization Data :

  • Solvent Screening : DMF outperforms acetone and acetonitrile due to superior solubility of intermediates.

  • Temperature : Reactions below 50°C result in incomplete conversion, while temperatures above 70°C promote ester hydrolysis.

ConditionYield (%)Purity (%)
DMF, 60°C, 8h7098
Acetone, 60°C, 8h4585

Palladium-Catalyzed Coupling Approaches

Cross-Coupling with Methyl Glycolate

A palladium(II)-catalyzed method adapted from RSC Supporting Information employs 2-chloro-3-nitropyridine and methyl glycolate. Using Pd(OAc)2_2 (5 mol%), Xantphos (10 mol%), and Cs2_2CO3_3 in toluene at 100°C for 12 hours, the coupling achieves 75% yield (Figure 1C). The mechanism involves oxidative addition of the chloroarene to Pd(0), followed by transmetalation and reductive elimination.

Advantages :

  • Avoids harsh nitration conditions.

  • Tolerates diverse ester functionalities.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.

  • High catalyst loading increases cost.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^{1}\text{H}-NMR (400 MHz, CDCl3_3): δ 8.40 (dd, J=4.8,1.8J = 4.8, 1.8 Hz, 1H, H-6), 7.69 (d, J=8.3J = 8.3 Hz, 1H, H-5), 5.64 (s, 2H, OCH2_2CO), 3.82 (s, 3H, COOCH3_3).

  • 13C^{13}\text{C}-NMR (100 MHz, CDCl3_3): δ 166.3 (COOCH3_3), 144.8 (C-3), 112.7 (C-2), 68.0 (OCH2_2), 52.1 (COOCH3_3).

Infrared Spectroscopy (IR)

Peaks at 2230 cm1^{-1} (C≡N stretch, absent in target compound), 1745 cm1^{-1} (ester C=O), and 1520 cm1^{-1} (asymmetric NO2_2 stretch) confirm structural integrity .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-nitropyridin-2-yloxy)acetate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-nitropyridin-2-ol and methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Key optimization parameters include:

  • Temperature : 60–80°C to balance reactivity and side reactions.
  • Base Selection : Anhydrous conditions minimize hydrolysis of the ester group.
  • Solvent Polarity : Polar aprotic solvents enhance nucleophilicity.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Reaction progress is monitored using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm (ester -OCH₃), δ 7.5–8.5 ppm (pyridine aromatic protons), and δ 8.5–9.0 ppm (nitro-adjacent proton).
    • ¹³C NMR : Ester carbonyl at ~170 ppm, pyridine carbons at 120–150 ppm.
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 242 g/mol). Fragmentation patterns reveal nitro group stability.
  • IR : Strong ester C=O stretch (~1740 cm⁻¹) and nitro group absorptions (~1520, 1350 cm⁻¹).
    Data interpretation requires cross-validation to resolve overlaps (e.g., pyridine vs. ester signals) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection (H319: eye irritation ).
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation ).
  • Waste Disposal : Segregate nitro-containing waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can enantiomer/polarity ambiguities in X-ray crystallography be resolved for this compound?

Methodological Answer:

  • Parameter Selection : Use Flack’s x parameter instead of Rogers’ η for centrosymmetric twinning, as x avoids false chirality indications .
  • Software Tools : SHELXL refines structures against high-resolution data. ORTEP-III (with GUI) visualizes thermal ellipsoids to confirm atomic positions .
  • Data Collection : Collect 100% of Friedel pairs to enhance reliability.

Q. How are contradictions between spectroscopic and crystallographic data addressed?

Methodological Answer:

  • Case Example : If NMR suggests a planar nitro group but crystallography shows slight torsion:
    • Validate via DFT calculations (e.g., Gaussian) to compare energy minima.
    • Check for dynamic effects in solution (VT-NMR) versus solid-state rigidity.
  • Statistical Analysis : Use R-factors and residual density maps in SHELXL to assess model accuracy .

Q. What computational strategies predict reactivity or stability of the nitro and ester groups?

Methodological Answer:

  • DFT/Molecular Modeling :
    • Calculate bond dissociation energies (BDEs) for nitro group reduction pathways.
    • Simulate hydrolysis kinetics of the ester under varying pH (e.g., logD values at pH 7.4 ).
  • Docking Studies : Investigate interactions with biological targets (e.g., nitro group as a hydrogen-bond acceptor).

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